2-phenyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]acetamide
Overview
Description
2-phenyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with phenyl and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the phenyl groups: Phenyl groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Attachment of the piperidine group: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Acylation to form the final product: The final step involves the acylation of the pyrazole derivative with an acyl chloride or anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups attached to the phenyl or piperidine rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Receptor binding: It may bind to specific receptors in the body, modulating their activity and leading to desired biological outcomes.
Signal transduction pathways: The compound may influence various signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]acetamide analogs: Compounds with similar structures but different substituents on the pyrazole, phenyl, or piperidine rings.
Piperidine derivatives: Other compounds containing the piperidine moiety, which may have similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring and various substituents, which may exhibit similar chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-phenyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-21(16-18-10-4-1-5-11-18)25-22-20(23(29)26-14-8-3-9-15-26)17-24-27(22)19-12-6-2-7-13-19/h1-2,4-7,10-13,17H,3,8-9,14-16H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMQVYWHVPWKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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